

Navigating the Solubility Landscape of 3-Hydroxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxyisonicotinic acid

Cat. No.: B130362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of **3-Hydroxyisonicotinic acid**'s solubility in organic solvents. Despite its significance as a versatile intermediate in pharmaceutical synthesis, publicly available quantitative solubility data is scarce. This document summarizes the existing qualitative information and presents quantitative data for structurally related isomers to offer a comparative context. Furthermore, a detailed experimental protocol for a robust solubility determination method is provided, empowering researchers to generate precise data for their specific applications. This guide also includes a visualization of the experimental workflow to aid in laboratory implementation.

Introduction

3-Hydroxyisonicotinic acid (3-HINA), also known as 3-hydroxy-4-pyridinecarboxylic acid, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, imparts unique chemical properties that make it a valuable building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and purification in drug discovery and manufacturing.

This guide aims to collate the available solubility information for **3-Hydroxyisonicotinic acid** and provide a practical framework for its experimental determination.

Solubility Profile of 3-Hydroxyisonicotinic Acid

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for **3-Hydroxyisonicotinic acid** in a range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of **3-Hydroxyisonicotinic Acid**

Solvent	Solubility Description
Methanol	Soluble
Water	Slightly Soluble
Alcohol Solvents	Soluble
Chloroform	Soluble
Dichloromethane	Soluble
DMSO	Soluble

Note: These descriptions are general and may vary with temperature and the specific grade of the solvent and solute.

Comparative Solubility Data of Structural Isomers

To provide a frame of reference for researchers, the following table summarizes quantitative solubility data for two structural isomers of **3-Hydroxyisonicotinic acid**: 3-Hydroxypicolinic acid and 6-Hydroxynicotinic acid.

Disclaimer: The following data is for structural isomers and not for **3-Hydroxyisonicotinic acid**. These values should be used with caution as a rough estimation, as minor structural changes can significantly impact solubility.

Table 2: Quantitative Solubility of **3-Hydroxyisonicotinic Acid** Isomers

Compound	Solvent	Temperature (°C)	Solubility	Reference
3-Hydroxypicolinic acid	DMSO	Not Specified	≥24.2 mg/mL [1]	[1]
3-Hydroxypicolinic acid	DMSO	Not Specified	28 mg/mL [1]	[1]
3-Hydroxypicolinic acid	DMSO	Not Specified	50 mg/mL (with ultrasonic and warming) [2]	[2]
3-Hydroxypicolinic acid	Ethanol	Not Specified	≥2.36 mg/mL (with ultrasonic) [3]	[3]
3-Hydroxypicolinic acid	Water	Not Specified	Soluble (0.25 g in 10 mL) [1]	[1]
3-Hydroxypicolinic acid	Water	Not Specified	≥7.73 mg/mL (with ultrasonic) [3]	[3]
3-Hydroxypicolinic acid	PBS (pH 7.2)	Not Specified	10 mg/mL [4]	[4]
3-Hydroxypicolinic acid	DMF	Not Specified	1 mg/mL [4]	[4]
6-Hydroxynicotinic acid	DMSO	Not Specified	33.33 mg/mL (with ultrasonic) [5]	[5]
6-Hydroxynicotinic acid	Water	Not Specified	2 mg/mL (with ultrasonic) [5]	[5]

Experimental Protocol for Solubility Determination: Shake-Flask Method

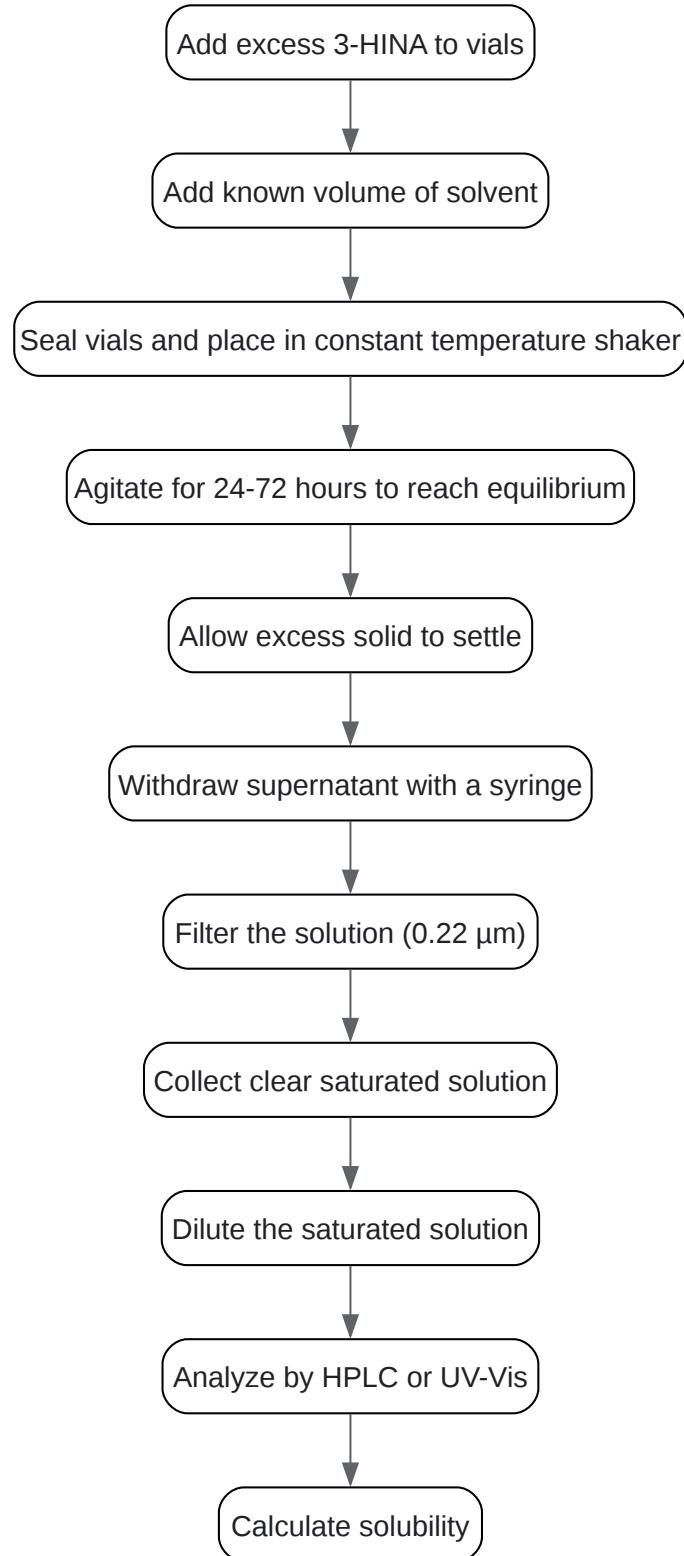
The following protocol details a reliable and widely used method for determining the equilibrium solubility of a crystalline compound like **3-Hydroxyisonicotinic acid** in an organic solvent.

4.1. Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

4.2. Materials and Equipment

- **3-Hydroxyisonicotinic acid** (high purity)
- Organic solvents of interest (analytical grade or higher)
- Scintillation vials or sealed flasks
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Centrifuge (optional)


4.3. Procedure

- Preparation: Add an excess amount of **3-Hydroxyisonicotinic acid** to a series of vials. The excess solid should be clearly visible.

- Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
- Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker. Agitate the vials at a consistent speed for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate separation.
- Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microparticles.
- Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of **3-Hydroxyisonicotinic acid**.
- Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) by taking into account the dilution factor.

4.4. Experimental Workflow Diagram

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways

An extensive search of the scientific literature did not reveal any documented involvement of **3-Hydroxyisonicotinic acid** in specific biological signaling pathways. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules. While related compounds like nicotinic acid are known to interact with receptors and influence signaling cascades, such as the arachidonic acid signaling pathway, similar biological activity has not been reported for **3-Hydroxyisonicotinic acid**.^[6]

Conclusion

This technical guide highlights the current knowledge gap regarding the quantitative solubility of **3-Hydroxyisonicotinic acid** in organic solvents. While qualitative data provides some guidance, the lack of precise numerical values necessitates experimental determination for applications requiring high accuracy. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to generate reliable solubility data. The comparative data for its isomers can serve as a preliminary, albeit cautious, reference. Further research into the physicochemical properties of **3-Hydroxyisonicotinic acid** is warranted to fully support its application in pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Navigating the Solubility Landscape of 3-Hydroxyisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130362#3-hydroxyisonicotinic-acid-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com